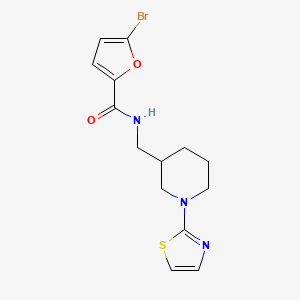
4-((1-(2-((3-methoxypropyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(2-((3-methoxypropyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C30H38N4O5 and its molecular weight is 534.657. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Quinazolinone derivatives, similar in structure to the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds, through various synthetic routes, have shown potential as antimicrobial agents against a range of bacterial and fungal pathogens. This indicates the relevance of such compounds in developing new antimicrobials (Habib, Hassan, & El‐Mekabaty, 2013).
Antifolate Activity
Compounds with a quinazoline backbone have been investigated for their inhibitory activity against thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. The study of these compounds contributes to the search for new anticancer agents, particularly those with the potential to disrupt folate metabolism in cancer cells (Marsham et al., 1989).
Synthesis of Heterocyclic Compounds
Research into the catalytic reactions of compounds containing prop-2-ynyl groups has led to the development of methods for synthesizing a variety of heterocyclic derivatives. These synthetic methodologies are valuable for the production of compounds with potential pharmacological activities, including those related to the core structure of the compound (Bacchi et al., 2005).
Analgesic and Anti-inflammatory Agents
Research on benzodifuran derivatives has explored their potential as anti-inflammatory and analgesic agents. This highlights the versatility of complex organic molecules in the search for new therapeutic agents with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Discovery of Antidepressants
The investigation into quinazoline derivatives as 5-HT3 receptor antagonists for their potential antidepressant effects exemplifies the ongoing search for novel treatments for depression. This research underscores the importance of structural diversity in drug discovery programs targeting central nervous system disorders (Mahesh et al., 2011).
Eigenschaften
CAS-Nummer |
866346-11-4 |
|---|---|
Molekularformel |
C30H38N4O5 |
Molekulargewicht |
534.657 |
IUPAC-Name |
4-[[1-[2-(3-methoxypropylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H38N4O5/c1-39-19-7-17-31-27(35)21-33-26-11-6-5-10-25(26)29(37)34(30(33)38)20-23-12-14-24(15-13-23)28(36)32-18-16-22-8-3-2-4-9-22/h2-6,8-11,23-24H,7,12-21H2,1H3,(H,31,35)(H,32,36) |
InChI-Schlüssel |
ZECPTFLWINKSNK-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC3CCC(CC3)C(=O)NCCC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



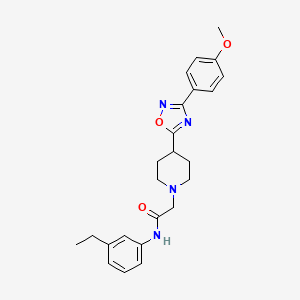
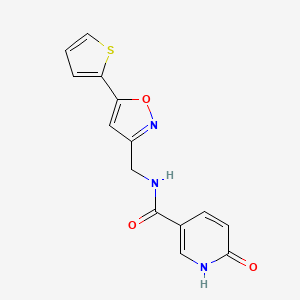
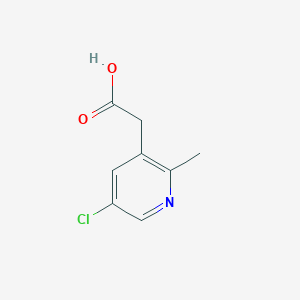
![Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3',2':5,6]pyrimido[2,1-a]isoindole-2-carboxylate](/img/structure/B2713012.png)
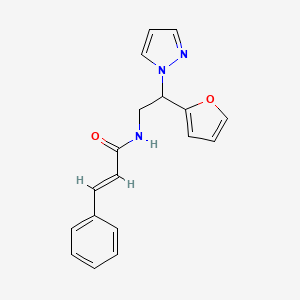
![4-Methyl-2-{3-[1-(methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B2713014.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2713015.png)
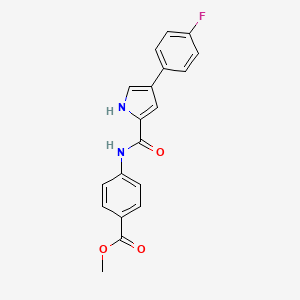
![N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2713018.png)
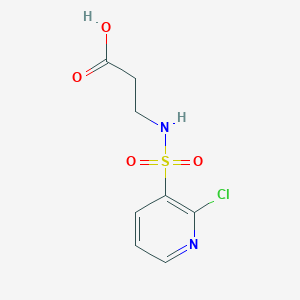
![4-methoxybenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2713020.png)
![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2713023.png)

